molecular formula C18H15BrN2O B3442797 1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No.: B3442797
M. Wt: 355.2 g/mol
InChI Key: UUDVTPMWBPMUFH-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with bromophenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate bromophenyl and phenyl precursors with a pyrimidinone scaffold. Common synthetic routes include:

    Condensation Reactions: Using bromophenyl ketones and phenylamines under acidic or basic conditions to form the pyrimidinone ring.

    Cyclization Reactions: Employing cyclization of intermediate compounds under controlled temperature and solvent conditions to achieve the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
  • 1-(3-fluorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
  • 1-(3-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Uniqueness

1-(3-bromophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine substituent can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

1-(3-bromophenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-12-17(14-7-4-3-5-8-14)18(22)20-13(2)21(12)16-10-6-9-15(19)11-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDVTPMWBPMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC(=CC=C2)Br)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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